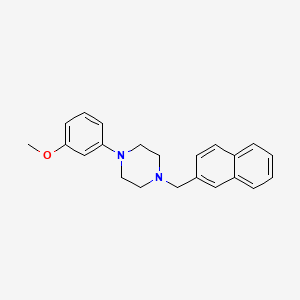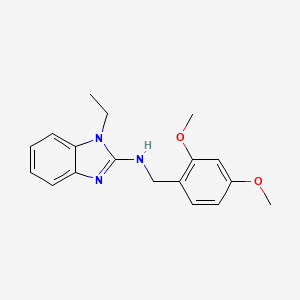![molecular formula C16H15ClN2O3 B5821567 N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CMB-2 and has been used in various studies to investigate its mechanism of action and physiological effects.
Mechanism of Action
CMB-2 has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, CMB-2 can induce DNA damage and cell death in cancer cells. Additionally, CMB-2 has been shown to activate the Nrf2 pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that CMB-2 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CMB-2 has been shown to induce apoptosis in cancer cells, leading to cell death. Furthermore, CMB-2 has been shown to reduce oxidative stress and increase cellular antioxidant defense.
Advantages and Limitations for Lab Experiments
One advantage of using CMB-2 in lab experiments is its specificity for PARP-1 inhibition. This allows researchers to investigate the effects of PARP-1 inhibition without the potential confounding effects of other compounds. However, one limitation of using CMB-2 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of CMB-2 in scientific research. One potential direction is the investigation of CMB-2 as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to investigate the effects of CMB-2 on other pathways involved in cellular homeostasis. Finally, the development of more potent and selective PARP-1 inhibitors based on the structure of CMB-2 may lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of CMB-2 involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylbenzenecarboximidamide in the presence of a coupling agent. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
CMB-2 has been widely used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that CMB-2 has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-5-3-4-6-12(10)15(18)19-22-16(20)13-9-11(17)7-8-14(13)21-2/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTIGOVFPNOOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)OC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)



![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)

